molecular formula C22H25N3O4 B14987003 2-(3,4-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(3,4-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B14987003
M. Wt: 395.5 g/mol
InChI Key: LENOIEWMDCUJSU-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenoxy group, a propoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Phenoxy Intermediate: The reaction of 3,4-dimethylphenol with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.

    Formation of the Oxadiazole Ring: The cyclization of a hydrazide derivative with an appropriate carboxylic acid derivative to form the 1,2,5-oxadiazole ring.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the oxadiazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.

    Substitution: The phenoxy and propoxy groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the oxadiazole ring plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((3,4-dimethylphenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate
  • 2-(3,5-dimethylphenoxy)-4-[4-(4-fluorophenyl)-1-(4-piperidinyl)-1H-imidazol-5-yl]pyrimidine

Uniqueness

2-(3,4-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to the presence of both the phenoxy and oxadiazole groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C22H25N3O4/c1-5-12-27-18-10-7-17(8-11-18)20-21(25-29-24-20)23-22(26)16(4)28-19-9-6-14(2)15(3)13-19/h6-11,13,16H,5,12H2,1-4H3,(H,23,25,26)

InChI Key

LENOIEWMDCUJSU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC(=C(C=C3)C)C

Origin of Product

United States

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